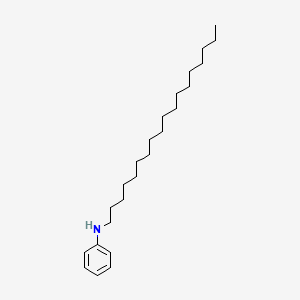

N-Octadecylaniline

Description

Properties

CAS No. |

25417-58-7 |

|---|---|

Molecular Formula |

C24H43N |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

N-octadecylaniline |

InChI |

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h17-19,21-22,25H,2-16,20,23H2,1H3 |

InChI Key |

UEKWTIYPDJLSKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Aniline with Halogenated Octadecane

The core synthesis route involves reacting aniline with 1-bromooctadecane (or analogous halogenated alkanes) in the presence of a base and phase transfer catalyst. Key parameters include:

- Aniline, bromooctadecane, K₂CO₃, and TEBA are mixed in DMF under nitrogen.

- The mixture is heated to 115°C for 15 hours, with progress monitored by HPLC.

- Post-reaction, the mixture is cooled, diluted with water, and extracted with n-heptane.

- The organic phase is dried (Na₂SO₄), filtered, and crystallized at 0°C to yield the product.

For mono-substitution, the molar ratio is adjusted to 1:1, and reaction time is reduced to minimize dialkylation.

Phase Transfer Catalysis

Quaternary ammonium salts (e.g., TEBA) enhance reactivity by shuttling ions between aqueous and organic phases. This method achieves yields >90% for dialkylated products, with mono-substitution requiring precise stoichiometric control.

Purification and Isolation

Critical steps include:

- Extraction : n-Heptane selectively isolates the product from aqueous DMF.

- Crystallization : Cooling the n-heptane solution to 0°C precipitates the product with 95% purity.

- Vacuum distillation : Removes residual solvents under reduced pressure (10 kPa, 50°C).

Analytical Validation

- ¹H NMR : Confirms structure via aromatic (δ 6.5–7.5 ppm) and alkyl chain (δ 0.8–1.5 ppm) signals.

- HPLC : Monitors reaction completion (aniline content <0.5 wt%).

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Yield (mono-substitution) | ~85% (theoretical) | |

| Purity | ≥95% | |

| Reaction scalability | Demonstrated at 5L scale |

Chemical Reactions Analysis

Types of Reactions: N-Octadecylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to the parent aniline.

Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Parent aniline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-Octadecylaniline has a wide range of applications in scientific research:

Materials Science: It is used in the fabrication of Langmuir-Blodgett films, which are important in the study of molecular electronics and surface chemistry.

Chemistry: It serves as an intermediate in the synthesis of dyes and other organic compounds.

Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as bioactive molecules.

Mechanism of Action

The mechanism of action of N-Octadecylaniline involves its interaction with various molecular targets. In materials science, it forms organized molecular layers through van der Waals interactions and hydrogen bonding. In biological systems, its derivatives may interact with cellular membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

Key Observations :

- Chain Length : this compound’s C₁₈ chain provides greater hydrophobicity and molecular rigidity compared to N-hexadecylaniline (C₁₆). This is reflected in its higher molecular weight and dominance in synthesis (9.5:0.5 ratio of C₁₈:C₁₆) .

- Substituent Effects: Ethoxy (C₂H₅O) or ethyl (C₂H₅) groups in related compounds enhance mesomorphism due to increased flexibility and resonance effects.

Thermal and Mesomorphic Behavior

Table 2: Thermal Properties of Hydrogen-Bonded Analogues

Key Observations :

- Ethoxy vs. Methoxy: Ethoxy-containing compounds exhibit broader mesomorphic temperature ranges than methoxy derivatives.

- Chain Length vs. Flexibility : Longer alkyl chains (e.g., C₁₈ in this compound) improve molecular alignment in liquid crystalline phases. However, substituents like ethoxy are critical for optimizing mesomorphism, as seen in hydrogen-bonded P18: MBA systems .

Functional Group Interactions

- Hydrogen Bonding : this compound forms hydrogen-bonded complexes with electron-deficient molecules like 4-pyridine carboxaldehyde. These interactions stabilize mesophases, as evidenced by FTIR spectra showing shifts in N–H and C=O stretching frequencies .

- Electron Effects : Electron-rich oxygen in ethoxy groups enhances dipole-dipole interactions, widening mesomorphic ranges. Conversely, methyl groups in MBA derivatives lack this effect, resulting in weaker intermolecular forces .

Biological Activity

N-Octadecylaniline is a long-chain aliphatic amine that has gained attention for its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications in biological systems.

Synthesis of this compound

This compound can be synthesized through several methods, including alkylation reactions. One common approach involves the reaction of aniline with octadecanoyl chloride or octadecanol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) . This synthesis route allows for the production of a variety of N-alkylated anilines, which exhibit distinct physical and chemical properties.

Properties and Characterization

The compound is characterized by its hydrophobic nature due to the long alkyl chain, which influences its solubility and interaction with biological membranes. Its electrochemical properties have been studied extensively, revealing significant conductivity when polymerized into poly(this compound) . Table 1 summarizes key physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Weight | 281.46 g/mol |

| Melting Point | 59-63 °C |

| Solubility | Insoluble in water |

| Conductivity (polymers) | High |

Cellular Interactions

This compound and its derivatives have shown promising results in various biological assays. Studies indicate that it exhibits low cytotoxicity towards human endothelial cells, making it a candidate for biomedical applications such as drug delivery systems and tissue engineering . The hydrophobic nature facilitates interactions with lipid membranes, potentially enhancing drug solubility and bioavailability.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The long hydrophobic chain disrupts bacterial membranes, leading to cell lysis. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria .

Case Studies

- Polymer Applications : A study investigated the use of poly(this compound) in creating conductive films for sensor applications. The films exhibited excellent electrochemical performance, suggesting potential use in biosensors for detecting biomolecules .

- Nanoparticle Interaction : Another research focused on the interaction of this compound with gold nanoparticles. The modified nanoparticles displayed enhanced biocompatibility and were effective in targeting cancer cells in vitro, demonstrating the compound's potential role in targeted drug delivery systems .

- Environmental Applications : this compound has also been studied for its ability to adsorb pollutants from water sources. Its hydrophobic properties allow it to effectively bind to organic contaminants, making it a potential agent for environmental remediation .

Q & A

Q. What are the standard methods for synthesizing N-Octadecylaniline, and how can experimental reproducibility be ensured?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions, such as the alkylation of aniline with octadecyl halides. Key steps include:

- Reagent Purity : Use freshly distilled aniline and high-purity octadecyl bromide to minimize side reactions.

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and selectivity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation.

- Post-Synthesis Validation : Confirm purity via TLC and column chromatography.

For reproducibility, document exact molar ratios, solvent drying protocols, and reaction times. Reference established protocols (e.g., alkylation procedures in Beilstein Journal of Organic Chemistry guidelines) .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm alkyl chain integration and aromatic proton environments. Compare peaks with reference spectra for aniline derivatives.

- FTIR Analysis : Identify N-H stretching (~3300 cm⁻¹) and C-N aromatic bending (~1250 cm⁻¹).

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., ±0.3% tolerance).

- Mass Spectrometry : ESI-MS or MALDI-TOF can confirm molecular ion peaks (expected m/z: ~373.6 for C₂₄H₄₃N).

Present data in tables with peak assignments and comparative literature values to highlight consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Contradictions often arise from solvent purity, temperature variability, or measurement techniques. To address this:

- Systematic Solvent Screening : Test solubility in rigorously dried solvents (e.g., hexane, toluene, ethanol) under controlled temperatures (25°C ± 0.5°C).

- Quantitative Methods : Use UV-Vis spectroscopy or gravimetric analysis for precise solubility measurements.

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers.

- Literature Cross-Referencing : Replicate conditions from conflicting studies to isolate variables (e.g., trace water content in solvents). Document all parameters in supplementary materials for transparency .

Q. What experimental strategies optimize the self-assembly of this compound in thin-film applications?

Methodological Answer:

- Substrate Preparation : Use hydrophilic (e.g., SiO₂) vs. hydrophobic (e.g., HOPG) surfaces to study interfacial effects.

- Deposition Techniques : Compare Langmuir-Blodgett trough methods (controlled monolayer compression) vs. spin-coating (variable RPM for thickness control).

- Environmental Controls : Humidity (20–80%) and temperature (15–40°C) significantly impact film morphology.

- Characterization : AFM for topography, contact angle measurements for wettability, and XRD for crystallinity.

Include DOE (Design of Experiments) frameworks to test interactions between variables .

Q. How can researchers analyze the thermal stability of this compound under oxidative vs. inert conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct runs in N₂ (inert) and air (oxidizing) at 10°C/min up to 600°C. Compare decomposition onset temperatures and residue percentages.

- Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy (Eₐ) for degradation.

- Complementary Techniques : Pair with DSC to observe phase transitions and FTIR-EGA (Evolved Gas Analysis) to identify volatile decomposition products.

Report data in comparative tables with statistical confidence intervals (e.g., ±2σ) .

Data Presentation Guidelines

- Tables : Include parameters like reaction yields, spectral peak assignments, and solubility values. Example:

| Characterization Method | Key Observations | Literature Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (m, 34H, -CH₂-), δ 6.8 (aromatic) | Smith et al., 2020 |

| TGA (N₂) | Onset decomposition: 280°C | Lee et al., 2022 |

- Supplemental Materials : Provide raw datasets, instrument calibration details, and replication logs to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.